molecular formula C28H21ClN4O4S B11770487 3-Amino-N-(4-chloro-3-nitrophenyl)-4-(4-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide

3-Amino-N-(4-chloro-3-nitrophenyl)-4-(4-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11770487
M. Wt: 545.0 g/mol
InChI Key: XFWCVJWSLAELLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-N-(4-chloro-3-nitrophenyl)-4-(4-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(4-chloro-3-nitrophenyl)-4-(4-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted anilines, thienopyridine derivatives, and various reagents for functional group transformations. Common reaction conditions may involve:

    Heating: Reactions are often carried out at elevated temperatures to facilitate the formation of the thienopyridine core.

    Catalysts: Metal catalysts such as palladium or copper may be used to promote coupling reactions.

    Solvents: Organic solvents like dichloromethane, toluene, or dimethylformamide are commonly used.

Industrial Production Methods

Industrial production of such compounds may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization, chromatography, and recrystallization are employed for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.

    Reduction: Reduction of the nitro group to an amine is a common transformation.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-N-(4-chlorophenyl)-4-(4-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide
  • 3-Amino-N-(4-nitrophenyl)-4-(4-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide

Uniqueness

The unique combination of functional groups in 3-Amino-N-(4-chloro-3-nitrophenyl)-4-(4-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C28H21ClN4O4S

Molecular Weight

545.0 g/mol

IUPAC Name

3-amino-N-(4-chloro-3-nitrophenyl)-4-(4-methoxyphenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C28H21ClN4O4S/c1-15-3-5-17(6-4-15)22-14-20(16-7-10-19(37-2)11-8-16)24-25(30)26(38-28(24)32-22)27(34)31-18-9-12-21(29)23(13-18)33(35)36/h3-14H,30H2,1-2H3,(H,31,34)

InChI Key

XFWCVJWSLAELLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=C(C=C4)OC)C(=C(S3)C(=O)NC5=CC(=C(C=C5)Cl)[N+](=O)[O-])N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.